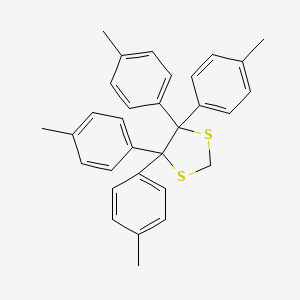
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane is an organic compound characterized by the presence of four methylphenyl groups attached to a 1,3-dithiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane typically involves the reaction of tetrakis(4-bromophenyl)methane with sulfur-containing reagents under specific conditions. One common method includes the use of anhydrous dimethylacetamide (DMAc) as a solvent, with palladium acetate as a catalyst, and potassium carbonate as a base. The reaction is carried out under a nitrogen atmosphere at elevated temperatures, typically around 120°C, for an extended period, such as 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium ferricyanide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an aqueous-alcoholic solution of alkali.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
科学的研究の応用
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,5-Diphenyl-1,3-dithiolane
- 4,5-Bis(4-methylphenyl)-1,3-dithiolane
- 4,5-Bis(4-methoxyphenyl)-1,3-dithiolane
Uniqueness
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane is unique due to the presence of four methylphenyl groups, which confer distinct steric and electronic properties. This makes it different from other similar compounds, which may have fewer or different substituents, leading to variations in their chemical behavior and applications .
特性
CAS番号 |
113638-05-4 |
|---|---|
分子式 |
C31H30S2 |
分子量 |
466.7 g/mol |
IUPAC名 |
4,4,5,5-tetrakis(4-methylphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C31H30S2/c1-22-5-13-26(14-6-22)30(27-15-7-23(2)8-16-27)31(33-21-32-30,28-17-9-24(3)10-18-28)29-19-11-25(4)12-20-29/h5-20H,21H2,1-4H3 |
InChIキー |
QGYXVNNWKCIUPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(C(SCS2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


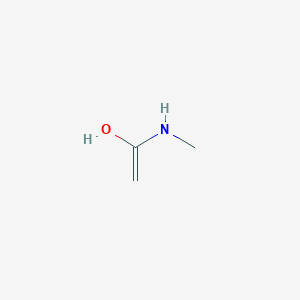

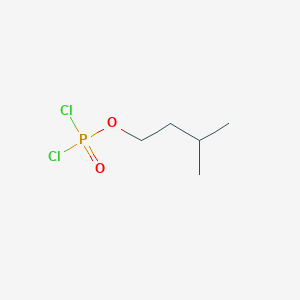
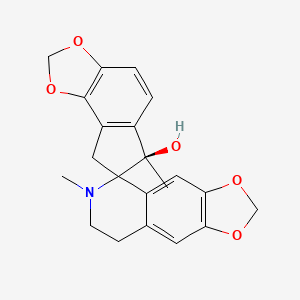
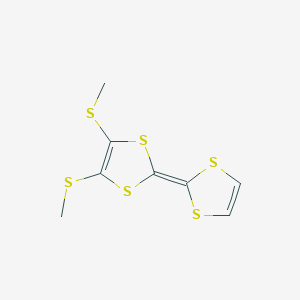

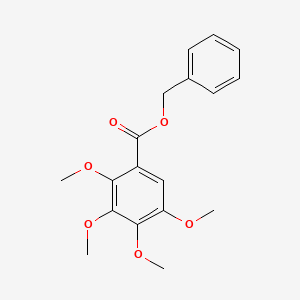

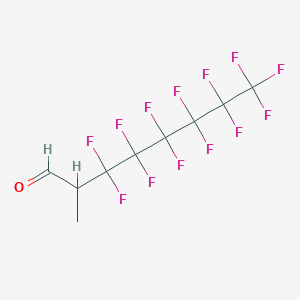
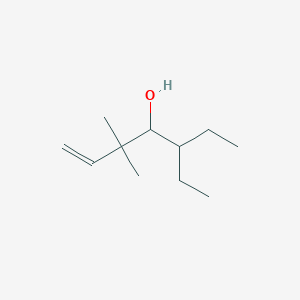
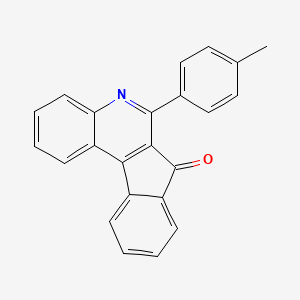
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)

